二氧化锆

描述

Synthesis Analysis

The synthesis of zirconium dioxide and its based materials can be achieved through various methods, impacting its morphological, textural, and chemical properties. Different synthesis routes enhance surface chemistry, functionalities, and morphologies of ZrO2, making it a versatile material for numerous applications, particularly in adsorption processes for water treatment and in manufacturing processes when combined with other metals, oxides, and alloys (Sonal & Mishra, 2021); (Kalavathi & Bhuyan, 2019).

Molecular Structure Analysis

Zirconium dioxide exhibits polymorphism with three major phases: monoclinic, tetragonal, and cubic. The phase transformation can be influenced by temperature, pressure, and the addition of stabilizers. The polymorphic nature and phase diagrams of ZrO2 are critical in determining its applications in various industries, including automotive, electronics, and energy (Fedorov & Yarotskaya, 2021).

Chemical Reactions and Properties

Zirconium dioxide's chemical properties are influenced by its surface chemistry, which plays a significant role in adsorption, catalysis, and chromatography applications. The surface chemistry of zirconia allows for ligand exchange reactions, making it effective for specific adsorption mechanisms and protein separations (Nawrocki et al., 1993).

Physical Properties Analysis

The physical properties of zirconium dioxide, such as high fracture toughness, strength, and wear resistance, make it a preferred material for dental and orthopedic implants. Its high hardness and low wear levels contribute to its use in joint prostheses and other biomedical applications (Morozova & Gevorkyan, 2020).

科学研究应用

Dentistry

Zirconia has shown exceptional developments in the field of dentistry . It possesses superior optical, mechanical, and biological properties . As a novel nanoparticle, it has been widely used in various fields of dentistry due to its improved mechanical properties, biocompatibility, and stable structure . Its natural white color, stable chemical properties, superior resistance to corrosion, and biocompatibility with implant materials, make it an effective high-performance ceramic material .

Nanocatalysts

Zirconia nanomaterials have found numerous applications as nanocatalysts . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source.

Nanosensors

Zirconia nanomaterials are also used as nanosensors . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source.

Adsorbents

Zirconia nanomaterials are used as adsorbents . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source.

Drug Delivery

Zirconia nanomaterials have exceptional biomedical applications in drug delivery . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source.

Food Packaging

Zirconium dioxide nanoparticles may be used as antimicrobial and anticancer agents in food packaging . In response to the growing interest in nano ZrO2, researchers invented and developed methods for synthesizing nanoparticles . ZrO2 nanocomposites with various morphologies have recently been created using biological (green chemistry) methods .

High-Heat Environments

Due to its high thermal resistance, zirconium dioxide is used as a component in crucibles, furnaces, and other high-heat environments . In addition, zirconium dioxide boosts the fireproof properties of ceramics. Refractory bricks and armor plates are examples of zirconia-based refractory applications .

Jewelry Industry

One of the most popular forms of zirconia is cubic zirconia, a cubic crystalline compound that is colorless and mechanically tough . Because of its optically flawless property, it serves as a low-cost alternative to diamonds in the jewelry industry .

Insulator in Transistors

Zirconia is also a potential high-κ dielectric material with potential applications as an insulator in transistors .

Optical Coatings

Zirconia is also employed in the deposition of optical coatings; it is a high-index material usable from the near-UV to the mid-IR, due to its low absorption in this spectral region .

Additive in Paints and Lacquers

Zirconium dioxide or zirconia is used as an additive in paints and lacquers .

Nuclear Industry

Its impressive range of properties, from its thermal resistance to its wear resistance and high strength, make it suitable for diverse applications in the nuclear industry .

Ceramics

Zirconia is widely used in the production of ceramics . The material’s high toughness, strength, and fracture resistance make it an ideal choice for industrial ceramics and ceramic cutting tools .

Refractory Purposes

Due to its high thermal resistance, zirconium dioxide is used as a component in crucibles, furnaces, and other high-heat environments . In addition, zirconium dioxide boosts the fireproof properties of ceramics. Refractory bricks and armor plates are examples of zirconia-based refractory applications .

Thermal Barrier Coating (TBC)

Zirconia is used in Thermal Barrier Coatings (TBCs) due to its low thermal conductivity and high melting point .

Scratch Resistant and Abrasive Material

Zirconia’s hardness and strength make it an excellent material for abrasive products .

Oxygen-rich Systems

Zirconia is used in oxygen sensors and fuel cell membranes due to its unique ability to allow oxygen ions to move freely through the crystal structure at high temperatures .

Fuel Cell Membranes

Zirconia is used in fuel cell membranes due to its high oxygen ion conductivity .

Joint Implants

Zirconia’s biocompatibility and strength make it suitable for use in joint implants .

未来方向

属性

IUPAC Name |

dioxozirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMNRKCIXSYSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

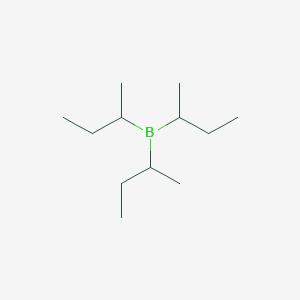

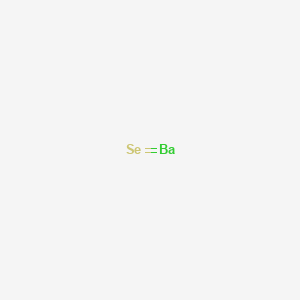

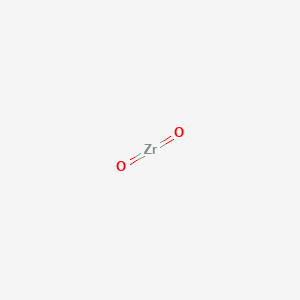

O=[Zr]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrO2, O2Zr | |

| Record name | Zirconium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | zirconium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315847 | |

| Record name | Baddeleyite (ZrO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zirconium dioxide | |

CAS RN |

12036-23-6, 1314-23-4 | |

| Record name | Baddeleyite (ZrO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baddeleyite (ZrO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zirconium dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Baddeleyite (ZrO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Baddeleyite (ZrO2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)